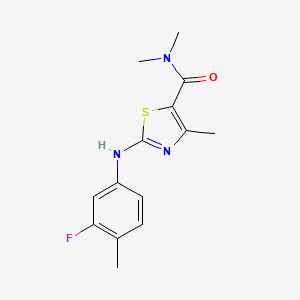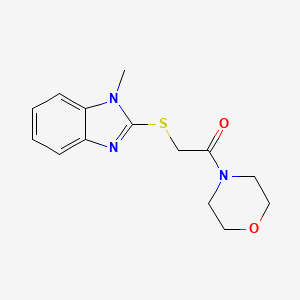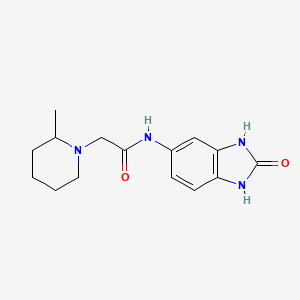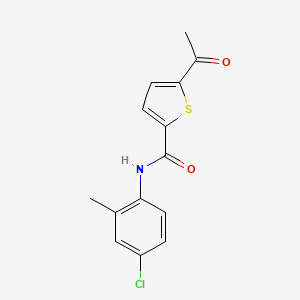![molecular formula C22H26FN3O2 B7454864 [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, also known as FPM, is a small molecule that has been widely studied for its potential therapeutic applications. FPM is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, studies have suggested that [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain and inflammation, and inhibit the growth and proliferation of cancer cells. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is its versatility in terms of its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a potential candidate for the treatment of a wide range of disorders. However, one of the limitations of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. One area of interest is the development of more efficient synthesis methods for [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, which may improve its availability for experimental use. Additionally, further studies are needed to fully understand the mechanism of action of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone and its potential use in the treatment of various disorders. Finally, the development of novel formulations of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, such as nanoparticles or liposomes, may improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 2-nitrobenzaldehyde to form 2-(4-fluoroanilino)benzaldehyde. This intermediate is then reacted with 4-(oxolan-2-ylmethyl)piperazine to form [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. The purity of the final product can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(4-fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-17-7-9-18(10-8-17)24-21-6-2-1-5-20(21)22(27)26-13-11-25(12-14-26)16-19-4-3-15-28-19/h1-2,5-10,19,24H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIDJECESQFJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C(=O)C3=CC=CC=C3NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)


![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)